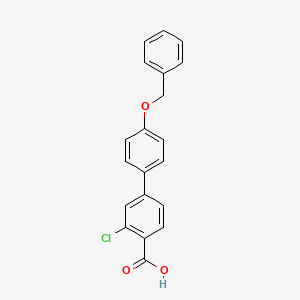

4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “4-Benzyloxyphenylacetic acid” involves the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor for up to 4 hours .Molecular Structure Analysis

The molecules of “4-Benzyloxyphenylacetic acid” exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups . Its crystals belong to the triclinic crystal system .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical And Chemical Properties Analysis

The melting point of “4-Benzyloxyphenylacetic acid” is 119°C to 121°C . It has a molecular weight of 242.28 g/mol .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Interactions

Studies on compounds like 4-chlorobenzoic acid reveal insights into molecular structure and interactions. For instance, research on the molecular structure of 4-chlorobenzoic acid derivatives has shown that these compounds can exhibit planarity and specific dihedral angles, influencing their crystal packing and hydrogen bonding patterns (Gotoh, Katagiri, & Ishida, 2010). Such structural insights are crucial for understanding the crystalline properties and potential applications in materials science.

Thermodynamic Properties

The thermodynamic behavior of chlorobenzoic acids, including solubility and phase behavior in various solvents, is essential for process design in pharmaceuticals and chemical manufacturing. A detailed study on benzoic acid and chlorobenzoic acids demonstrated the use of theoretical models to predict solubility and phase equilibria, which are fundamental for drug substance research and development (Reschke, Zherikova, Verevkin, & Held, 2016).

Organic Synthesis and Antiviral Activity

Research into the synthesis of derivatives starting from chlorobenzoic acids has highlighted their utility in creating compounds with biological activity. For example, a study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid demonstrated potential antiviral activities, indicating the role of chlorobenzoic acid derivatives in medicinal chemistry and drug development (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Environmental Degradation Studies

The degradation pathways of chlorobenzoic acids, including microbial degradation, are significant for environmental science and bioremediation research. Studies on the degradation of 3-chlorobenzoic acid by pseudomonads have provided insights into the microbial pathways that can be exploited for the bioremediation of chlorinated aromatic compounds in contaminated environments (Dorn, Hellwig, Reineke, & Knackmuss, 2004).

Wirkmechanismus

The Suzuki–Miyaura (SM) coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

The safety data sheet for a similar compound, “4-Benzyloxyphenylacetic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Eigenschaften

IUPAC Name |

2-chloro-4-(4-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO3/c21-19-12-16(8-11-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYSQXFESGGDRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692265 |

Source

|

| Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262011-12-0 |

Source

|

| Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)

![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)

![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)

![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)